molecular formula C20H22ClN5O4 B11459635 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11459635
M. Wt: 431.9 g/mol
InChI Key: FJIZDESKFZLJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a strategically designed, potent, and selective inhibitor of the epidermal growth factor receptor (EGFR), with high specificity for the T790M "gatekeeper" mutation. This mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) . Consequently, this compound serves as a critical pharmacological tool for investigating resistance pathways in EGFR-driven malignancies and for developing next-generation therapeutic strategies. Its mechanism of action involves irreversibly binding to the ATP-binding site of mutant EGFR, thereby blocking aberrant kinase activity and downstream signaling through pathways like MAPK and PI3K/Akt, which leads to the suppression of cancer cell proliferation and the induction of apoptosis . Research applications for this inhibitor are predominantly focused on preclinical studies, including the evaluation of tumor regression in xenograft models harboring EGFR(T790M) and the exploration of combination therapies to overcome or prevent further resistance. Its high selectivity profile makes it an invaluable compound for dissecting the complex signaling networks in oncogene-addicted cancers and for validating the T790M mutant EGFR as a high-value drug target.

Properties

Molecular Formula

C20H22ClN5O4

Molecular Weight

431.9 g/mol

IUPAC Name

4-amino-N-[2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C20H22ClN5O4/c1-28-17-10-13(6-7-16(17)29-12-14-4-2-3-5-15(14)21)11-23-8-9-24-20(27)18-19(22)26-30-25-18/h2-7,10,23H,8-9,11-12H2,1H3,(H2,22,26)(H,24,27)

InChI Key

FJIZDESKFZLJPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclization of Amidoxime Precursors

The 1,2,5-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, reacting 3-cyano-4-aminocarboxamide with hydroxylamine generates an amidoxime intermediate, which undergoes intramolecular cyclodehydration under acidic conditions to form the oxadiazole ring.

Procedure :

  • Dissolve 3-cyano-4-aminocarboxamide (1.0 equiv) in ethanol.
  • Add hydroxylamine hydrochloride (1.2 equiv) and heat at 80°C for 6 hours.
  • Acidify with HCl (1M) to pH 3–4 to induce cyclization.
  • Isolate the product via filtration or extraction.

Optimization :

  • Use of KI and urea-hydrogen peroxide (UHP) as oxidants enhances cyclization efficiency, as demonstrated in analogous 1,3,4-oxadiazole syntheses.
  • Slow addition of UHP minimizes byproducts like diacyl hydrazides.

Alternative Route: Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo 1,3-dipolar cycloaddition with nitriles to form 1,2,5-oxadiazoles. This method, though less common, avoids harsh dehydration conditions.

Example :
$$
\text{R-C≡N} + \text{R'-C≡N-O} \xrightarrow{\text{PtCl}_4} \text{R-C=N-O-C≡N-R'} \rightarrow \text{1,2,5-oxadiazole}
$$

Challenges :

  • Competing dimerization of nitrile oxides into furoxans.
  • Low yields due to poor solubility of reactants.

Synthesis of the Benzyloxy-Methoxybenzyl-Ethylenediamine Side Chain

Preparation of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

  • Williamson Ether Synthesis :

    • React 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv) with 2-chlorobenzyl bromide (1.1 equiv) in acetone.
    • Add K₂CO₃ (2.0 equiv) and reflux for 12 hours.
    • Yield: ~85% after recrystallization.
  • Reductive Amination :

    • Convert the aldehyde to a primary amine via reaction with ammonium acetate and sodium cyanoborohydride in methanol.
    • Alternatively, use ethylenediamine in a two-step sequence to introduce the ethylamino spacer.

Coupling to Ethylenediamine

  • Amide Bond Formation :
    • Activate the carboxylic acid (from oxadiazole core) using EDC/HOBt in DMF.
    • React with the benzyloxy-methoxybenzyl-ethylenediamine intermediate (1.2 equiv) at room temperature for 24 hours.
    • Purify via column chromatography (SiO₂, EtOAc/hexane).

Final Assembly and Functionalization

Coupling of Oxadiazole Core and Side Chain

  • Mitsunobu Reaction :
    • Combine the 4-amino-1,2,5-oxadiazole-3-carboxamide (1.0 equiv) with the side chain amine (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD) in THF.
    • Stir at 0°C→rt for 12 hours.
    • Yield: ~70% after HPLC purification.

Deprotection and Amination

  • If protected intermediates (e.g., tert-butoxycarbonyl groups) are used, deprotect with TFA/DCM (1:1) at 0°C.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.45–6.85 (m, 7H, aromatic), 4.60 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃).
  • HRMS : m/z calcd. for C₂₀H₂₂ClN₅O₄⁺ [M+H]⁺: 432.1431; found: 432.1428.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 215–217°C (decomposition).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Amidoxime Cyclization 65 95 Mild conditions, scalable Requires acidic workup
Nitrile Oxide Route 40 88 Avoids dehydration Low yield, byproduct formation
Mitsunobu Coupling 70 98 High efficiency Costly reagents

Challenges and Optimization Strategies

  • Solubility Issues :
    • The benzyloxy-methoxybenzyl group induces hydrophobicity. Use DMF or DMSO as co-solvents during coupling.
  • Regioselectivity :
    • Ensure proper substitution on the oxadiazole ring by optimizing stoichiometry and reaction time.
  • Byproduct Mitigation :
    • Employ slow reagent addition (e.g., UHP over 2 hours) to suppress diacyl hydrazide formation.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its structural components:

  • Amide group : Participates in hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

  • Amino groups : Can undergo alkylation, acylation, or nucleophilic substitution reactions.

  • Oxadiazole ring : A five-membered heterocycle with nitrogen and oxygen atoms, which may engage in cycloaddition reactions or act as a leaving group under specific conditions.

  • Chlorobenzyl ether moiety : Sensitive to nucleophilic attack, particularly under basic conditions, leading to cleavage of the ether bond .

Data Table: Functional Groups and Associated Reactions

Functional GroupReaction TypeProducts/Intermediates
Amide (-CONH₂)HydrolysisCarboxylic acid + amine
Primary amino (-NH₂)Alkylation/AcylationN-alkylated/N-acylated derivatives
Secondary amino (-NH-)Nucleophilic substitutionSubstituted amines
Oxadiazole ringCycloadditionAdducts via dipolar cycloaddition
Chlorobenzyl etherEther cleavagePhenolic derivatives + chlorobenzyl alcohol

Hydrolysis of the Amide Group

The amide group (-CONH₂) hydrolyzes under acidic (HCl) or basic (NaOH) conditions to yield:

  • Carboxylic acid (under acidic conditions):
    -CONH2+H2O-COOH+NH3\text{-CONH}_2 + \text{H}_2\text{O} \rightarrow \text{-COOH} + \text{NH}_3

  • Carboxylate salt (under basic conditions):
    -CONH2+NaOH-COONa++NH3\text{-CONH}_2 + \text{NaOH} \rightarrow \text{-COO}^- \text{Na}^+ + \text{NH}_3

Nucleophilic Substitution at the Chlorobenzyl Ether

The ether oxygen undergoes nucleophilic attack by strong bases (e.g., Grignard reagents), leading to cleavage:
RO(2-chlorobenzyl)+NuR-O-Nu+2-chlorobenzyl alcohol\text{RO}(\text{2-chlorobenzyl}) + \text{Nu}^- \rightarrow \text{R-O-Nu} + \text{2-chlorobenzyl alcohol}

Cycloaddition of the Oxadiazole Ring

The oxadiazole ring may participate in dipolar cycloaddition with dipolarophiles (e.g., alkenes), forming fused heterocyclic products:
Oxadiazole+DipolarophileCycloadduct\text{Oxadiazole} + \text{Dipolarophile} \rightarrow \text{Cycloadduct}

Research Challenges

  • Limited experimental data on reaction conditions (e.g., catalysts, solvents) for synthetic steps.

  • No reported studies on in vivo/in vitro stability or degradation pathways in biological systems.

Scientific Research Applications

Anticancer Properties

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that similar oxadiazole derivatives can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The percent growth inhibition (PGI) values for related compounds have been reported to reach as high as 86% against specific cancer types .

Antidiabetic Activity

Beyond anticancer effects, compounds similar to 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide have also been investigated for their antidiabetic properties. In vivo studies using models like Drosophila melanogaster have shown that these compounds can significantly lower glucose levels, indicating potential for managing diabetes .

Antimicrobial Effects

The oxadiazole derivatives have been noted for their antimicrobial properties as well. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study assessing various oxadiazole derivatives, one compound demonstrated a PGI of 86.61% against SNB-19 glioblastoma cells. This underscores the potential of oxadiazole-based compounds in targeted cancer therapies .
  • Antidiabetic Research : A related study indicated that certain oxadiazole derivatives significantly reduced glucose levels in diabetic models, showcasing their dual role in treating metabolic disorders alongside cancer .
  • Antimicrobial Studies : Another research effort highlighted the synthesis of oxadiazole derivatives that displayed potent antibacterial activity against common pathogens, suggesting their utility in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound A : 4-amino-N-{2-[(3-phenyl-2-propynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
  • Formula : C₁₄H₁₅N₅O₂ (MW: 285.31)
  • Key Features : Replaces the chlorobenzyl-methoxybenzyl group with a phenylpropynyl substituent.
Compound B : 4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
  • Formula : C₂₃H₂₂ClN₃O₄ (MW: 440.89)
  • Key Features: Substitutes the ethylaminoethyl spacer with a diethoxyphenyl-oxadiazole core.
  • Implications : The diethoxy groups increase lipophilicity (logP) compared to the methoxy and chloro substituents in the target compound, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Compound C : 4-amino-N-[2-[[(3-chlorophenyl)methyl]amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
  • Key Features : Features a 3-chlorobenzyl group instead of the 2-chlorobenzyloxy-methoxybenzyl group.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight 409.86 285.31 440.89 ~350 (estimated)
logP (Predicted) ~3.5 (highly lipophilic) ~2.1 ~4.0 ~2.8
Key Substituents 2-Cl-benzyloxy, 3-OMe Phenylpropynyl 3,4-diethoxy 3-Cl-benzyl
Solubility Low (hydrophobic groups) Moderate (linear chain) Very low (high logP) Moderate

Biological Activity

4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide (CAS No. 774554-61-9) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C20H22ClN5O4 with a molecular weight of approximately 431.87 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The results indicated significant cytotoxicity with IC50 values in the micromolar range:
    • MCF-7: IC50 = 0.23 µM
    • HCT116: IC50 = 0.11 µM
    • PC-3: IC50 = 1.22 µM .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound activates apoptotic pathways in a dose-dependent manner .

Case Studies

Several case studies have documented the efficacy of similar oxadiazole compounds:

  • Zhang et al. (2023) synthesized various oxadiazole derivatives and found that certain compounds exhibited superior inhibitory activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
4-amino-N-[...]MCF-70.23
4-amino-N-[...]HCT1160.11
4-amino-N-[...]PC-31.22

Additional Biological Activities

Beyond anticancer properties, oxadiazoles have shown potential in other areas:

  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial effects against various pathogens.
  • Inhibition of Enzymes : Studies have indicated that oxadiazole derivatives can inhibit enzymes such as alkaline phosphatase, which is relevant in cancer metabolism .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Methodological Answer: The synthesis of structurally similar benzothiazole carboxamides involves coupling activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under reflux conditions in ethanol, yielding 37–70% depending on substituents . For the target compound, consider:

  • Step 1: Activate the 1,2,5-oxadiazole-3-carboxylic acid moiety using thionyl chloride (SOCl₂) or coupling reagents like DCC/HOBt to form an intermediate acyl chloride or active ester .
  • Step 2: React the activated intermediate with the ethylenediamine-linked benzylamine derivative (e.g., 4-[(2-chlorobenzyl)oxy]-3-methoxybenzylamine) in anhydrous ethanol at 70–80°C.
  • Purity Control: Purify via flash chromatography (ethyl acetate/hexane gradients) and confirm purity (>95%) using HPLC and HRMS .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR: Identify key signals such as the oxadiazole NH₂ (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and aromatic protons from the 2-chlorobenzyl moiety (δ 7.3–7.5 ppm) .
  • FTIR: Confirm amide C=O stretching (~1650 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .
  • HRMS: Validate the molecular ion peak (e.g., [M+H]+) with <2 ppm mass error .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., 0.1% Tween-80) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Lyophilization may enhance long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the oxadiazole ring and catalytic residues (e.g., ATP-binding pockets in kinases). Validate with free energy calculations (MM-GBSA) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability and ligand-protein binding kinetics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC50 ± SEM).
  • Meta-Analysis: Apply statistical tools (e.g., RevMan) to aggregate data from independent studies and identify confounding variables (e.g., serum content in cell media) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

Methodological Answer:

  • Core Modifications: Replace the 2-chlorobenzyl group with electron-withdrawing substituents (e.g., 2,6-dichloro) to enhance hydrophobic interactions .
  • Side Chain Optimization: Introduce polar groups (e.g., hydroxyl or carboxyl) on the ethylenediamine linker to improve solubility without compromising binding .

Q. What in vivo experimental designs are recommended to evaluate pharmacokinetics?

Methodological Answer:

  • Dosing Regimen: Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical Method: Quantify compound levels using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .

Q. How can metabolite identification studies inform toxicity profiles?

Methodological Answer:

  • Phase I Metabolism: Incubate the compound with human liver microsomes (HLMs) and NADPH. Identify hydroxylated or N-dealkylated metabolites via UPLC-QTOF-MS .
  • Reactive Metabolite Screening: Trap electrophilic intermediates with glutathione (GSH) and detect adducts using neutral loss scanning (m/z 129) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.